4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
Description
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methylpyrazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6/c1-14-11-22-25(12-14)18-10-17(20-13-21-18)24-8-6-23(7-9-24)16-4-2-15(19)3-5-16/h2-5,10-13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIONPUYBFGRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl piperazine and methyl pyrazole groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the pyrimidine core or the attached groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a variety of substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules in organic synthesis.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
- 4-[4-(4-bromophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
- 4-[4-(4-methylphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
Uniqueness
The uniqueness of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine lies in its specific combination of substituents, which can confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
